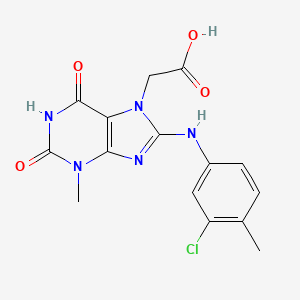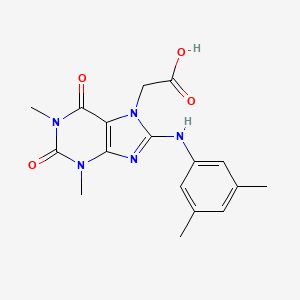![molecular formula C24H27N5O B6528967 3-[4-(4-tert-butylbenzoyl)piperazin-1-yl]-6-(pyridin-3-yl)pyridazine CAS No. 946273-64-9](/img/structure/B6528967.png)
3-[4-(4-tert-butylbenzoyl)piperazin-1-yl]-6-(pyridin-3-yl)pyridazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[4-(4-tert-butylbenzoyl)piperazin-1-yl]-6-(pyridin-3-yl)pyridazine is a complex organic compound that features a piperazine ring substituted with a tert-butylbenzoyl group and a pyridazine ring substituted with a pyridinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(4-tert-butylbenzoyl)piperazin-1-yl]-6-(pyridin-3-yl)pyridazine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Piperazine Intermediate: The piperazine ring is first synthesized, often starting from commercially available piperazine or its derivatives.
Introduction of the tert-Butylbenzoyl Group: The tert-butylbenzoyl group is introduced via an acylation reaction, typically using tert-butylbenzoyl chloride and a suitable base such as triethylamine.
Formation of the Pyridazine Ring: The pyridazine ring is synthesized separately, often starting from pyridine derivatives.
Coupling Reaction: The final step involves coupling the piperazine intermediate with the pyridazine derivative under conditions that promote the formation of the desired product, such as using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
3-[4-(4-tert-butylbenzoyl)piperazin-1-yl]-6-(pyridin-3-yl)pyridazine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and hydrogen gas in the presence of a catalyst are often used.
Substitution: Reagents such as halogens, alkyl halides, and sulfonyl chlorides can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a ligand in the study of receptor-ligand interactions.
Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: It might be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 3-[4-(4-tert-butylbenzoyl)piperazin-1-yl]-6-(pyridin-3-yl)pyridazine would depend on its specific application. In a biological context, the compound might interact with specific molecular targets, such as enzymes or receptors, to exert its effects. These interactions could involve binding to active sites, modulating signaling pathways, or altering the function of target proteins.
Comparison with Similar Compounds
Similar Compounds
4-tert-Butylbenzoyl-piperazine: A simpler analog that lacks the pyridazine and pyridinyl groups.
6-(Pyridin-3-yl)pyridazine: A compound that contains the pyridazine and pyridinyl groups but lacks the piperazine and tert-butylbenzoyl groups.
Uniqueness
3-[4-(4-tert-butylbenzoyl)piperazin-1-yl]-6-(pyridin-3-yl)pyridazine is unique due to its combination of functional groups, which confer specific chemical and biological properties
Properties
IUPAC Name |
(4-tert-butylphenyl)-[4-(6-pyridin-3-ylpyridazin-3-yl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N5O/c1-24(2,3)20-8-6-18(7-9-20)23(30)29-15-13-28(14-16-29)22-11-10-21(26-27-22)19-5-4-12-25-17-19/h4-12,17H,13-16H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHZODCUSXCLTOM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=NN=C(C=C3)C4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-phenoxy-1-{4-[6-(pyridin-4-yl)pyridazin-3-yl]piperazin-1-yl}ethan-1-one](/img/structure/B6528921.png)
![3-[4-(3,5-dimethoxybenzoyl)piperazin-1-yl]-6-(pyridin-4-yl)pyridazine](/img/structure/B6528929.png)
![3-[4-(2,4-dichlorobenzoyl)piperazin-1-yl]-6-(pyridin-4-yl)pyridazine](/img/structure/B6528933.png)
![3-[4-(4-methyl-2-phenyl-1,3-thiazole-5-carbonyl)piperazin-1-yl]-6-(pyridin-4-yl)pyridazine](/img/structure/B6528934.png)
![3-[4-(2-fluorobenzoyl)piperazin-1-yl]-6-(pyridin-3-yl)pyridazine](/img/structure/B6528945.png)
![3-[4-(2,4-dimethoxybenzoyl)piperazin-1-yl]-6-(pyridin-3-yl)pyridazine](/img/structure/B6528952.png)
![3-(pyridin-3-yl)-6-{4-[2-(trifluoromethyl)benzoyl]piperazin-1-yl}pyridazine](/img/structure/B6528959.png)
![3-[4-(2,4-difluorobenzoyl)piperazin-1-yl]-6-(pyridin-3-yl)pyridazine](/img/structure/B6528971.png)
![3-[4-(5-chloro-2-methoxybenzoyl)piperazin-1-yl]-6-(pyridin-3-yl)pyridazine](/img/structure/B6528972.png)
![3-[4-(2,3-dimethoxybenzoyl)piperazin-1-yl]-6-(pyridin-2-yl)pyridazine](/img/structure/B6528978.png)
![3-[4-(2-ethoxybenzoyl)piperazin-1-yl]-6-(pyridin-2-yl)pyridazine](/img/structure/B6528992.png)
![3-[4-(4-ethylbenzenesulfonyl)piperazin-1-yl]-6-(pyridin-4-yl)pyridazine](/img/structure/B6528999.png)
